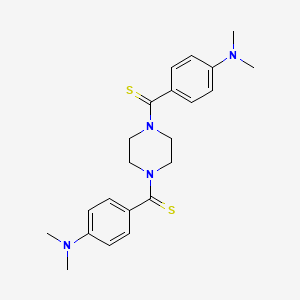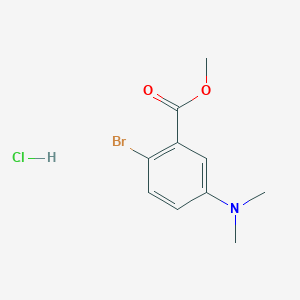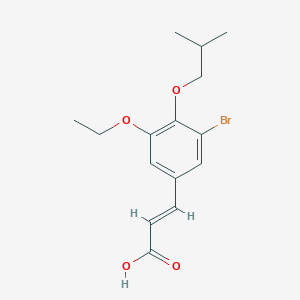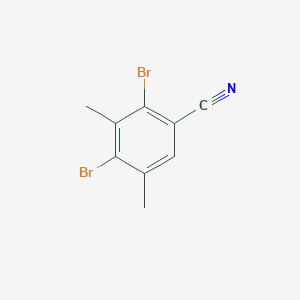![molecular formula C26H30ClN3O5S2 B2640425 ethyl 6-benzyl-2-(4-(N,N-dimethylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride CAS No. 1217055-76-9](/img/structure/B2640425.png)
ethyl 6-benzyl-2-(4-(N,N-dimethylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule that contains several functional groups, including a benzyl group, a sulfamoyl group, an amide group, and a carboxylate ester group. It also contains a tetrahydrothieno[2,3-c]pyridine ring, which is a type of heterocyclic ring .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of the heterocyclic ring and the various functional groups .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the amide group could undergo hydrolysis to form a carboxylic acid and an amine. The sulfamoyl group could also undergo various reactions, such as hydrolysis or substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure. For example, the presence of polar functional groups like the sulfamoyl and amide groups could increase its solubility in polar solvents .科学的研究の応用
Anticancer Activity
Ethyl 6-benzyl-2-(4-(N,N-dimethylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride has shown promise as an anticancer agent. Its unique chemical structure may interfere with cancer cell growth and proliferation. Researchers are investigating its potential to inhibit specific signaling pathways involved in tumor development. Preclinical studies have demonstrated its efficacy against certain cancer cell lines, making it a candidate for further investigation in cancer therapy .
Anti-Inflammatory Properties
The compound’s sulfamoyl group contributes to its anti-inflammatory activity. By modulating immune responses and suppressing inflammatory mediators, it could be valuable in treating chronic inflammatory conditions such as rheumatoid arthritis, inflammatory bowel disease, and psoriasis. Researchers are exploring its mechanism of action and evaluating its potential as a novel anti-inflammatory drug .
Antibacterial and Antifungal Effects
Ethyl 6-benzyl-2-(4-(N,N-dimethylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride exhibits antibacterial and antifungal properties. It may disrupt microbial cell membranes or interfere with essential metabolic pathways. Studies have investigated its efficacy against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens. Researchers are keen to explore its potential as a new class of antimicrobial agents .
Neuroprotective Effects
The compound’s thieno[2,3-c]pyridine core suggests potential neuroprotective properties. Researchers are studying its ability to enhance neuronal survival, reduce oxidative stress, and modulate neurotransmitter systems. Neurodegenerative diseases like Alzheimer’s and Parkinson’s could benefit from compounds with similar structures. Ethyl 6-benzyl-2-(4-(N,N-dimethylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride might play a role in future neuroprotective strategies .
Cardiovascular Applications
The compound’s benzyl and sulfamoyl moieties may influence cardiovascular function. Researchers are investigating its effects on blood pressure regulation, vasodilation, and platelet aggregation. By targeting specific receptors or enzymes, it could potentially be used in managing hypertension, thrombosis, or other cardiovascular disorders .
Drug Delivery Systems
Ethyl 6-benzyl-2-(4-(N,N-dimethylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride’s unique structure makes it an interesting candidate for drug delivery systems. Its hydrophilic and lipophilic properties allow it to interact with various biological membranes. Researchers are exploring its use as a carrier for targeted drug delivery, especially in cases where specific tissues or cells need treatment .
These applications highlight the versatility and potential of this compound in various scientific domains. Further research and clinical trials will provide deeper insights into its efficacy and safety, paving the way for its practical utilization in medicine and related fields.
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
ethyl 6-benzyl-2-[[4-(dimethylsulfamoyl)benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O5S2.ClH/c1-4-34-26(31)23-21-14-15-29(16-18-8-6-5-7-9-18)17-22(21)35-25(23)27-24(30)19-10-12-20(13-11-19)36(32,33)28(2)3;/h5-13H,4,14-17H2,1-3H3,(H,27,30);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFVYPFMRBZHEPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)CC3=CC=CC=C3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N(C)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30ClN3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
564.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 6-benzyl-2-(4-(N,N-dimethylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-({3-[(2-Ethylbutanoyl)amino]benzoyl}amino)benzoic acid](/img/structure/B2640344.png)


![(Z)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2640347.png)

![1-Methyl-5-oxo-4,5-dihydro-1H-pyrazolo[4,3-b]pyridine-6-carboxylic acid](/img/structure/B2640351.png)
![N-[3-(1H-1,3-benzodiazol-2-yl)propyl]-4-(prop-2-yn-1-yl)piperazine-1-carboxamide](/img/structure/B2640352.png)



![N-Methyl-N-[2-oxo-2-[[1-(1,3-thiazol-2-yl)piperidin-4-yl]amino]ethyl]prop-2-enamide](/img/structure/B2640359.png)
![(5-Methyl-1,2-oxazol-3-yl)-[2-(6-methylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone](/img/structure/B2640360.png)
![3-Iodo-2-methoxypyrazolo[1,5-a]pyrimidine](/img/structure/B2640361.png)
![7-[2-(4-Ethylpiperazin-1-yl)ethoxy]-3-(4-methoxyphenyl)chromen-2-one](/img/structure/B2640363.png)